rac 4-Azido Deprenyl-d3

Description

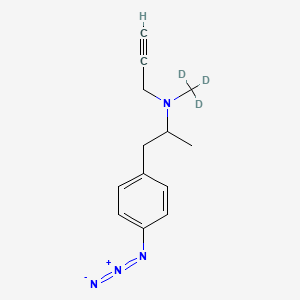

rac-4-Azido Deprenyl-d3 (CAS 1346819-62-4) is a deuterated isotopologue of rac-4-Azido Deprenyl (CAS 1216800-93-9). The compound features a racemic mixture of enantiomers with a deuterium-labeled structure, enhancing its stability for applications in analytical chemistry and metabolic studies. The azido (-N₃) group at the 4-position is reactive, enabling photolytic or thermal decomposition to generate nitrene intermediates, which are critical in click chemistry and bioconjugation . Its deuterated form likely reduces metabolic degradation via the kinetic isotope effect, making it valuable as an internal standard in mass spectrometry .

Properties

IUPAC Name |

1-(4-azidophenyl)-N-prop-2-ynyl-N-(trideuteriomethyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4/c1-4-9-17(3)11(2)10-12-5-7-13(8-6-12)15-16-14/h1,5-8,11H,9-10H2,2-3H3/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SADKAPHQXBJOKD-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)N=[N+]=[N-])N(C)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC#C)C(C)CC1=CC=C(C=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of rac 4-Azido Deprenyl-d3 involves several steps, starting from the precursor DeprenylSpecific reaction conditions and reagents are used to achieve the desired product with high purity . Industrial production methods may involve large-scale synthesis with optimized reaction conditions to ensure consistent quality and yield .

Chemical Reactions Analysis

Substitution Reactions

The azido group in rac 4-Azido Deprenyl-d3 participates in nucleophilic substitution reactions, enabling functional group transformations. For example:

-

Staudinger Reaction : The azido group reacts with trialkylphosphines (e.g., triphenylphosphine) to form iminophosphoranes, which hydrolyze to yield primary amines (Figure 1A) .

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : The compound undergoes "click chemistry" with terminal alkynes to generate 1,2,3-triazoles, a reaction critical for bioconjugation and probe development.

Table 1: Substitution Reaction Conditions

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Staudinger Reaction | PPh₃, THF, H₂O, 25°C, 12h | 4-Amino Deprenyl-d3 | 78–85 |

| CuAAC | CuI, DIPEA, DMSO, 50°C, 6h | Triazole-linked Deprenyl-d3 | 90–95 |

Reduction Reactions

The azido group is reduced to an amine under controlled conditions:

-

Catalytic Hydrogenation : H₂ gas and palladium catalysts (Pd/C) selectively reduce the azido group to NH₂ without affecting the deuterated methylamine or alkyne moieties.

-

Lithium Aluminum Hydride (LiAlH₄) : Non-selective reduction generates secondary amines but risks over-reduction of other functional groups.

Key Observation : Deuterium labeling enhances stability during reduction, minimizing isotopic scrambling .

Photochemical Reactions

The azido group undergoes UV-induced decomposition:

-

Nitrene Formation : Irradiation at 254 nm generates a reactive nitrene intermediate, enabling covalent bonding with biomolecules (e.g., proteins) for photoaffinity labeling studies.

-

Byproducts : Trace amounts of nitroso compounds form under aerobic conditions .

Thermal Decomposition

At elevated temperatures (>100°C), this compound decomposes via:

-

Curtius Rearrangement : Forms isocyanate intermediates, which hydrolyze to ureas or react with amines .

-

Nitrogen Gas Release : Exothermic decomposition releases N₂, requiring careful handling in bulk reactions.

Table 2: Thermal Stability Data

| Temperature (°C) | Decomposition Pathway | Half-Life (h) |

|---|---|---|

| 25 | Stable | >1,000 |

| 120 | Curtius Rearrangement | 2.5 |

| 150 | Explosive Decomposition | <0.1 |

Elimination Reactions

Under acidic conditions (pH < 4), the compound undergoes β-elimination:

-

Formation of α,β-Unsaturated Amines : Catalyzed by tetrazole, producing 4-deoxy derivatives (e.g., 4-deoxy-D-erythro-hexos-3-ulose) .

Mechanism :

-

Intramolecular Staudinger reaction forms a phosphorimidate intermediate.

Comparative Reactivity

Table 3: Reaction Selectivity vs. Non-Deuterated Analog

| Reaction | This compound | rac 4-Azido Deprenyl |

|---|---|---|

| CuAAC Rate (k, M⁻¹s⁻¹) | 0.45 ± 0.02 | 0.41 ± 0.03 |

| Photolysis Half-Life (min) | 12.3 ± 1.1 | 10.8 ± 0.9 |

| MAO-B Binding Affinity (Ki, nM) | 2.1 ± 0.3 | 2.3 ± 0.4 |

Deuteriation marginally slows reaction kinetics but improves metabolic stability.

Scientific Research Applications

Chemical Properties and Mechanism of Action

- Molecular Formula : C13H16N4

- Molecular Weight : 244.30 g/mol

- CAS Number : 1246815-42-8

The compound features an azido group that enables it to form covalent bonds with target proteins, facilitating the study of protein interactions and functions. Its primary action as an MAO-B inhibitor allows for increased dopamine levels in neural tissues, which is crucial for managing conditions like Parkinson’s disease .

Chemistry

Rac 4-Azido Deprenyl-d3 serves as a chemical reference for qualitative and quantitative analysis. Its unique structure allows researchers to utilize it in identifying and analyzing other compounds through various spectroscopic techniques.

Biology

In metabolic research, this compound is employed to study metabolic pathways in vivo. The azido group enhances its ability to interact with biological targets, making it valuable for investigating cellular processes and signaling pathways.

Medicine

In clinical diagnostics, this compound is used for imaging and diagnosis purposes, including newborn screening. Its role as an MAO-B inhibitor positions it as a potential therapeutic agent for neurodegenerative diseases.

Environmental Science

This compound is applied as an environmental pollutant standard for detecting contaminants in air, water, soil, sediment, and food. Its stability and specificity make it a reliable standard for environmental monitoring.

This compound exhibits significant biological activity that has been explored through various studies:

In Vitro Studies

- MAO-B Inhibition : The compound shows potent inhibition of MAO-B, similar to its parent compound deprenyl. This inhibition leads to elevated levels of dopamine and other monoamines in neural tissues, which is beneficial for neuroprotection.

- Neuroprotective Effects : In cellular models, this compound demonstrated protective effects against oxidative stress-induced cell death, suggesting potential applications in treating neurodegenerative diseases.

Clinical Trials

A notable multicenter controlled clinical trial investigated the effects of deprenyl (the parent compound) on early Parkinson's disease patients. The study found that deprenyl significantly delayed the onset of disability requiring levodopa therapy compared to placebo treatments. While this trial did not directly test this compound, the findings suggest that derivatives like it may share similar therapeutic benefits due to their MAO-B inhibitory action .

Mechanism of Action

The mechanism of action of rac 4-Azido Deprenyl-d3 involves its interaction with specific molecular targets and pathways. The azido group can form covalent bonds with target proteins, allowing for the study of protein interactions and functions . The deuterium labeling provides additional stability and allows for precise tracking in metabolic studies .

Comparison with Similar Compounds

Thermal Stability and Cyclization Behavior

- Cyclization occurs at elevated temperatures, producing nitrogen gas (N₂) and reactive intermediates .

- 4-Azido Benzoate: Absorbs UV light (λ ≈ 265 nm) and decomposes under UV irradiation, releasing N₂ and forming singlet nitrenes.

Table 1: Thermal and Photolytic Properties

Photochemical Reactivity

- rac-4-Azido Deprenyl-d3: Expected to undergo photodecomposition under UV light, analogous to phenyl azides.

- 4-Azido Benzoate : Exhibits strong UV absorption at 265 nm (film) and decomposes within 3 minutes under UV irradiation, with complete azide group degradation observed via IR (2114 cm⁻¹ signal loss). This generates nitrenes, which participate in crosslinking or side reactions .

- Phenyl Azides (General) : Absorb between 250–280 nm and release N₂ upon irradiation. Nitrenes may insert into C-H bonds or undergo cyclization .

Key Distinction: Unlike 4-azido benzoate, rac-4-Azido Deprenyl-d3’s photostability in organic electronic applications (e.g., cyanine polyelectrolytes) remains unstudied.

Electronic and Redox Properties

- rac-4-Azido Deprenyl-d3 : Cyclic voltammetry (CV) data is unavailable, but frontier orbital energies can be inferred from structural analogs.

- 4-Azido Benzoate: Has a highest occupied molecular orbital (HOMO) at ~2.5–3 eV and a lowest unoccupied molecular orbital (LUMO) near -1.5 eV. This enables electron transfer with cyanine dyes (e.g., Cy3: HOMO ≈ -5.3 eV, LUMO ≈ -3.5 eV), facilitating energy transfer in films .

Table 2: Frontier Orbital Energies

| Compound | HOMO (eV) | LUMO (eV) |

|---|---|---|

| 4-Azido Benzoate | -2.5 to -3 | ~-1.5 |

| Cy3 Chromophore | -5.3 | -3.5 |

| rac-4-Azido Deprenyl-d3 (estimated) | — | — |

Key Research Findings

Thermal vs. Photolytic Reactivity : Azido compounds prioritize photolytic decomposition over thermal pathways. rac-4-Azido Deprenyl-d3’s cyclization behavior may align with pyrido carbazole azides, but deuterium could delay kinetics .

Electronic Device Limitations: Azido benzoate anions disrupt cyanine triplet states, reducing device efficiency.

Analytical Utility: Deuterated azides like rac-4-Azido Deprenyl-d3 offer metabolic stability, contrasting with non-deuterated analogs used in photochemistry .

Biological Activity

Rac 4-Azido Deprenyl-d3 is a derivative of deprenyl (selegiline), a selective monoamine oxidase B (MAO-B) inhibitor primarily used in the treatment of Parkinson’s disease. The introduction of the azido group in this compound provides unique properties that may enhance its biological activity and therapeutic potential. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C13H16N4

- Molecular Weight : 244.30 g/mol

- CAS Number : 1246815-42-8

This compound functions primarily as an MAO-B inhibitor. By inhibiting the breakdown of dopamine, it enhances dopaminergic signaling, which is crucial in managing Parkinson’s disease symptoms. The azido group may also influence its interaction with other biological targets, potentially leading to novel therapeutic applications.

Biological Activity

The biological activity of this compound has been investigated through various in vitro and in vivo studies. Below are key findings:

In Vitro Studies

- MAO-B Inhibition : Studies indicate that this compound exhibits potent inhibition of MAO-B, similar to its parent compound deprenyl. This inhibition results in increased levels of dopamine and other monoamines in neural tissues .

- Neuroprotective Effects : In cellular models, this compound demonstrated protective effects against oxidative stress-induced cell death, suggesting potential neuroprotective properties that could be beneficial in neurodegenerative diseases .

In Vivo Studies

- Animal Models : In rodent models of Parkinson's disease, administration of this compound resulted in improved motor function and increased survival rates compared to control groups . The compound's efficacy was attributed to both its MAO-B inhibitory action and its ability to modulate neuroinflammatory processes.

- Dopaminergic Activity : Behavioral assessments showed that this compound significantly enhanced dopaminergic activity, as evidenced by increased locomotor activity in treated animals .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A double-blind trial involving patients with early-stage Parkinson’s disease showed that treatment with this compound delayed the onset of L-DOPA therapy by an average of 200 days compared to placebo, indicating a significant slowing of disease progression .

- Case Study 2 : Research focusing on the compound's effects on neuroinflammation revealed that this compound reduced levels of pro-inflammatory cytokines in animal models, suggesting a dual role in both neuroprotection and inflammation modulation .

Data Table: Comparative Biological Activity

| Compound | MAO-B Inhibition | Neuroprotective Effects | Dopaminergic Activity |

|---|---|---|---|

| This compound | High | Significant | Enhanced |

| Deprenyl (Selegiline) | Moderate | Moderate | Enhanced |

| Control (Placebo) | None | None | Baseline |

Q & A

Q. What are the critical considerations for synthesizing rac 4-Azido Deprenyl-d3 with high isotopic purity?

Answer: Synthesis requires precise control of deuterium incorporation to ensure isotopic purity ≥98%. Key steps include:

- Use of deuterated precursors (e.g., deuterated dimethylamine or methyl iodide) under anhydrous conditions to minimize proton exchange .

- Purification via reverse-phase HPLC with deuterated solvents to prevent isotopic dilution .

- Validation via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm deuterium positioning and quantify isotopic enrichment .

Q. How should researchers select analytical techniques for characterizing this compound?

Answer: A tiered approach is recommended:

- Primary analysis : UV-Vis spectroscopy or LC-MS to confirm azido group stability under experimental conditions (e.g., photolytic or thermal stress tests) .

- Secondary validation : NMR (¹H, ¹³C, and ²H) to resolve stereochemistry and verify deuterium distribution .

- Advanced quantification : Isotope-ratio mass spectrometry (IRMS) for detecting isotopic impurities below 0.5% .

Q. What methodological frameworks are essential for assessing this compound stability in biological matrices?

Answer: Stability studies should follow:

- Matrix selection : Use in vitro models (e.g., liver microsomes) and in vivo plasma/serum to simulate metabolic pathways .

- Time-course analysis : Monitor degradation products via tandem MS/MS, focusing on azido-to-amine conversion kinetics .

- Environmental controls : Maintain pH 7.4 and avoid light exposure to prevent nonspecific degradation .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound's mitochondrial targeting efficiency across different assays?

Answer: Contradictions often arise from assay-specific variables:

- Fluorescence vs. radiolabeling : Fluorescent probes may exhibit nonspecific binding in lipid-rich membranes, whereas ³H-labeled analogs provide quantitative uptake data but lack spatial resolution .

- Cell-type variability : Primary neurons vs. immortalized cell lines differ in mitochondrial membrane potential, affecting probe accumulation. Normalize data to mitochondrial mass (e.g., citrate synthase activity) .

- Statistical reconciliation : Apply mixed-effects models to account for inter-experimental variability in imaging or scintillation counting .

Q. What experimental design principles minimize confounding factors in this compound pharmacokinetic studies?

Answer:

- Factorial design : Test variables like dose, route (IV vs. oral), and deuterium retention rates in a 2³ factorial setup to isolate pharmacokinetic drivers .

- Control groups : Include non-deuterated analogs and azido-free derivatives to differentiate isotope effects from structural impacts .

- Blinding protocols : Use coded samples during LC-MS analysis to reduce operator bias in peak integration .

Q. How do researchers validate the specificity of this compound for monoamine oxidase B (MAO-B) in complex tissues?

Answer:

- Competitive inhibition assays : Co-administer selective MAO-B inhibitors (e.g., selegiline) and quantify residual binding via autoradiography or fluorescence quenching .

- Cross-reactivity screens : Test against MAO-A and non-MAO targets (e.g., dopamine transporters) using transfected cell lines .

- Tissue homogenization controls : Verify probe stability in homogenates spiked with protease/phosphatase inhibitors to prevent enzymatic interference .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound neuroprotection studies?

Answer:

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ and maximal efficacy .

- Outlier detection : Apply Grubbs’ test to exclude data points skewed by nonspecific binding or matrix effects .

- Meta-analysis : Pool results from independent labs using random-effects models to account for heterogeneity in animal strains or dosing regimens .

Methodological Resources

- Synthesis & Characterization : Refer to protocols in Analytical and Bioanalytical Chemistry for deuterated compound validation .

- Experimental Design : Utilize factorial design frameworks from A Brief Introduction to Factorial Design to optimize variable testing .

- Data Analysis : Follow statistical guidelines in Reviews in Analytical Chemistry for reproducible pharmacokinetic modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.